(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by its unique structure, which includes a tert-butyl group and a propyl side chain attached to a piperazine ring. This compound is primarily studied for its potential applications in pharmaceuticals, particularly in the development of drugs targeting specific receptors in the body.
The synthesis of (S)-tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride typically involves several key steps:
The synthetic route may include purification steps such as recrystallization or chromatography to isolate the desired hydrochloride salt form from by-products and unreacted materials.
The molecular structure of (S)-tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride can be represented as follows:
The structure consists of a piperazine ring with substituents that include a tert-butyl group and a propyl chain, along with a carboxylic acid moiety that forms an ester linkage .
The compound's stereochemistry is significant; it exists in an (S) configuration at the chiral center, which affects its biological activity and interaction with receptors.
(S)-tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions typical for amides and esters, including:
These reactions are often utilized in synthetic organic chemistry to modify the compound for specific applications or to study its reactivity profile.
While specific mechanisms of action for (S)-tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride may vary based on its application, it is generally understood that compounds in this class can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that such compounds may exhibit effects on mood regulation, anxiety reduction, or other neurological functions due to their ability to modulate receptor activity .
Relevant data from studies indicate that these properties are crucial for determining the compound's suitability for pharmaceutical applications .
(S)-tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride has several scientific uses:
The systematic IUPAC name for this chiral building block is (S)-tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride, reflecting its critical structural and stereochemical features. The parent scaffold comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The tert-butoxycarbonyl (Boc) group is appended to the piperazine N1 nitrogen via a carboxylate linkage, while a linear n-propyl chain (–CH₂CH₂CH₃) occupies the C3 position of the ring. This C3 substitution generates a stereogenic center, with the pharmacologically relevant (S)-configuration explicitly designated in the nomenclature [7] [9].
The hydrochloride salt formation occurs through protonation of the secondary nitrogen (N4) of the piperazine ring, enhancing crystalline stability and solubility. The stereochemical descriptor "(S)" signifies the absolute configuration at C3, indicating spatial orientation critical for molecular recognition in biological systems. This enantiomeric distinction is rigorously maintained through asymmetric synthesis or chiral resolution during manufacturing, as racemization would compromise pharmacological specificity [1] [5].
The molecular formula of the compound is C₁₂H₂₅ClN₂O₂, with a calculated molecular weight of 264.79 g/mol. This represents the hydrochloride salt form of the parent free base (C₁₂H₂₄N₂O₂, MW 228.33 g/mol). The 36.46 g/mol difference arises from the addition of hydrogen chloride (HCl) during salt formation [1] [7] [9].
Table 1: Molecular Composition Analysis
Component | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₂H₂₅ClN₂O₂ |
Molecular Weight (g/mol) | 228.33 | 264.79 |
Mass Contribution | - | +36.46 (HCl) |
Elemental composition reveals carbon (54.44%), hydrogen (9.51%), chlorine (13.38%), nitrogen (10.58%), and oxygen (12.08%). The chloride ion balances the charge on the protonated piperazine nitrogen, forming an ionic lattice that influences physicochemical properties like melting point, hygroscopicity, and solubility in aqueous media [1] [3].
Crystallography: Single-crystal X-ray diffraction (XRD) studies confirm the hydrochloride salt crystallizes in an orthorhombic system. The protonated piperazine ring adopts a chair conformation with the propyl substituent in an equatorial orientation. Key intermolecular interactions include N–H···Cl hydrogen bonds between the protonated N4 and chloride ions, and C–H···O interactions involving the Boc carbonyl. These forces stabilize the crystal lattice and influence the compound’s melting behavior [5] [9].
Nuclear Magnetic Resonance (NMR):¹H and ¹³C NMR provide definitive evidence of molecular structure and stereochemical integrity:
Table 2: Characteristic NMR Chemical Shifts (DMSO-d₆)
Proton/Carbon Position | δ (ppm) ¹H NMR | δ (ppm) ¹³C NMR |
---|---|---|
Piperazine C3–H (chiral) | 3.85 (m, 1H) | 52.1 |
Piperazine N–CH₂– (N1, N4) | 3.20–3.45 (m, 4H) | 48.3, 45.7 |
Boc –C(CH₃)₃ | 1.40 (s, 9H) | 28.4 |
Boc –C=O | - | 154.9 |
Propyl –CH₂– (C3-linked) | 2.25 (m, 2H) | 32.8 |
Propyl –CH₂CH₃ | 1.35 (m, 2H) | 20.1 |
Propyl –CH₃ | 0.90 (t, 3H) | 14.0 |
The downfield shift of the N4–CH₂ protons (δ ~3.45 ppm) versus N1–CH₂ (δ ~3.20 ppm) reflects protonation-induced deshielding. The Boc tert-butyl group shows a characteristic singlet at δ 1.40 ppm, while the propyl chain exhibits predicted triplet (CH₃) and multiplet (CH₂) patterns [5] [9].
Fourier-Transform Infrared (FTIR) Spectroscopy:Key vibrational modes validate functional groups:
The absence of a free amine N–H stretch (3300–3500 cm⁻¹) confirms salt formation [9].
The C3 chiral center generates two enantiomers with identical connectivity but distinct spatial arrangements. The (R)-enantiomer (CAS: 928025-57-4) is the mirror image of the (S)-enantiomer (CAS: 928025-58-5 for free base; 1217448-65-1 for hydrochloride). While their physicochemical properties (e.g., solubility, melting point) are identical in racemic mixtures, chiral environments reveal critical differences:
Table 3: Enantiomeric Comparison
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number (Free Base) | 928025-58-5 [5] [7] | 928025-57-4 [4] |
CAS Number (Hydrochloride) | 1217448-65-1 [9] | Not reported in results |
Specific Rotation [α]D²⁵ | Not explicitly reported | Not explicitly reported |
Pharmacological Relevance | Precursor to CNS-active agents [4] | Limited bioactivity data |
Synthetic Accessibility | Asymmetric synthesis or chiral resolution [1] | Asymmetric synthesis or chiral resolution |
The (S)-configuration demonstrates superior complementarity to biological targets like dopamine receptors, attributed to optimal three-dimensional positioning of the propyl group. This enantioselectivity arises from differential binding to proteins with chiral binding pockets—particularly evident in central nervous system (CNS) drug candidates where the (S)-enantiomer serves as a key intermediate for D3 receptor agonists [4] [7]. Racemic mixtures exhibit compromised efficacy due to antagonistic effects or metabolic differences, justifying enantiopure synthesis. Chiral separation techniques (e.g., chromatography with polysaccharide phases) or asymmetric reductive amination yield the (S)-enantiomer with >98% enantiomeric excess (e.e.) [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1